2-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a chloro-fluorophenyl group, a triazole ring, and an azetidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Azetidine Ring Formation: This step might involve cyclization reactions under specific conditions.
Final Coupling: The final step would involve coupling the triazole and azetidine intermediates with the chloro-fluorophenyl group under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or triazole rings.
Reduction: Reduction reactions might target the azetidine ring or the carbonyl group.
Substitution: Halogen substitution reactions could occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
- 2-(2-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
Uniqueness
The presence of both chloro and fluoro substituents in 2-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone may confer unique chemical and biological properties, such as increased reactivity or enhanced binding affinity to biological targets.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O/c20-16-7-4-8-17(21)15(16)9-19(26)24-10-14(11-24)25-12-18(22-23-25)13-5-2-1-3-6-13/h1-8,12,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDBHNGEYGNUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.